

D-Fructose-1,2,3-13C3 chemical structure and properties

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Compound of Interest

Compound Name: D-Fructose-1,2,3-13C3

Cat. No.: B15555540

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An In-depth Technical Guide to D-Fructose-1,2,3-13C3

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic fate of **D-Fructose-1,2,3-13C3**. This isotopically labeled monosaccharide is a powerful tool for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly for tracing the intricate pathways of fructose metabolism.

Chemical Structure and Properties

D-Fructose-1,2,3-13C3 is an isotopologue of D-fructose in which the carbon atoms at positions 1, 2, and 3 are replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass signature that allows for its differentiation from endogenous, unlabeled fructose in biological systems.

Like its unlabeled counterpart, D-fructose, the labeled molecule exists in equilibrium between an open-chain keto form and cyclic furanose and pyranose structures in solution. The dominant forms in aqueous solution are the β-D-fructopyranose and β-D-fructofuranose anomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **D-Fructose-1,2,3-13C3**. Data for the isotopically labeled compound is provided where available. Properties for

unlabeled D-fructose are included for comparison, as many physical characteristics are expected to be very similar.

Property	Value (D-Fructose-1,2,3-13C3)	Value (D-Fructose)	Reference
Molecular Formula	C ₃ ¹³ C ₃ H ₁₂ O ₆	C ₆ H ₁₂ O ₆	[1]
Molecular Weight	183.13 g/mol	180.16 g/mol	[1][2]
Appearance	White crystalline powder	White crystalline solid	[3]
Melting Point	Not specified	119-122 °C (decomposes)	[3]
Solubility in Water	High	Freely soluble (~4000 g/L at 25 °C)	[4]
Solubility in Ethanol	Soluble	Soluble (1 g in 15 ml)	[4]
Solubility in Methanol	Soluble	Soluble (1 g in 14 ml)	[4]
Isotopic Purity	Typically ≥98%	Not applicable	[1]

Spectroscopic Data

While specific ¹³C-NMR spectral data for **D-Fructose-1,2,3-13C3** is not readily available in the literature, the ¹³C chemical shifts for unlabeled D-fructose in D₂O are well-documented and provide an approximation of the expected peak positions. The presence of the ¹³C labels at positions 1, 2, and 3 would result in significantly enhanced signals for these carbons in a ¹³C-NMR spectrum.

¹³C-NMR Chemical Shifts for D-Fructose in D₂O (approximate values):

Carbon Atom	β -pyranose (ppm)	α -furanose (ppm)	β -furanose (ppm)
C-1	63.8	64.2	62.8
C-2	98.8	105.1	102.2
C-3	68.4	77.8	81.2
C-4	70.2	76.5	75.8
C-5	69.9	82.3	81.2
C-6	65.1	63.5	63.5

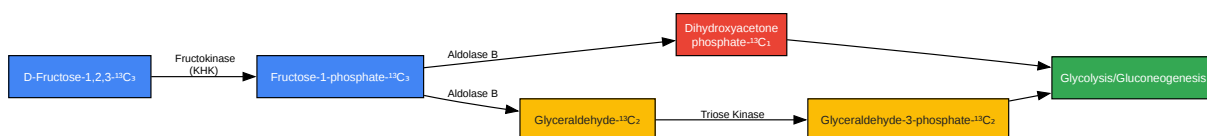
Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH.

Metabolic Fate of D-Fructose-1,2,3- ^{13}C

The primary metabolic pathway for fructose, known as fructolysis, occurs predominantly in the liver.^[5] The use of **D-Fructose-1,2,3- ^{13}C** allows for the precise tracing of the carbon backbone through this pathway.

Fructolysis Pathway

The initial steps of fructolysis involve the phosphorylation of fructose and its subsequent cleavage into two three-carbon intermediates. The ^{13}C labels from **D-Fructose-1,2,3- ^{13}C** are distributed among these intermediates as depicted in the following pathway diagram.



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Metabolic fate of the first three carbons of D-Fructose.

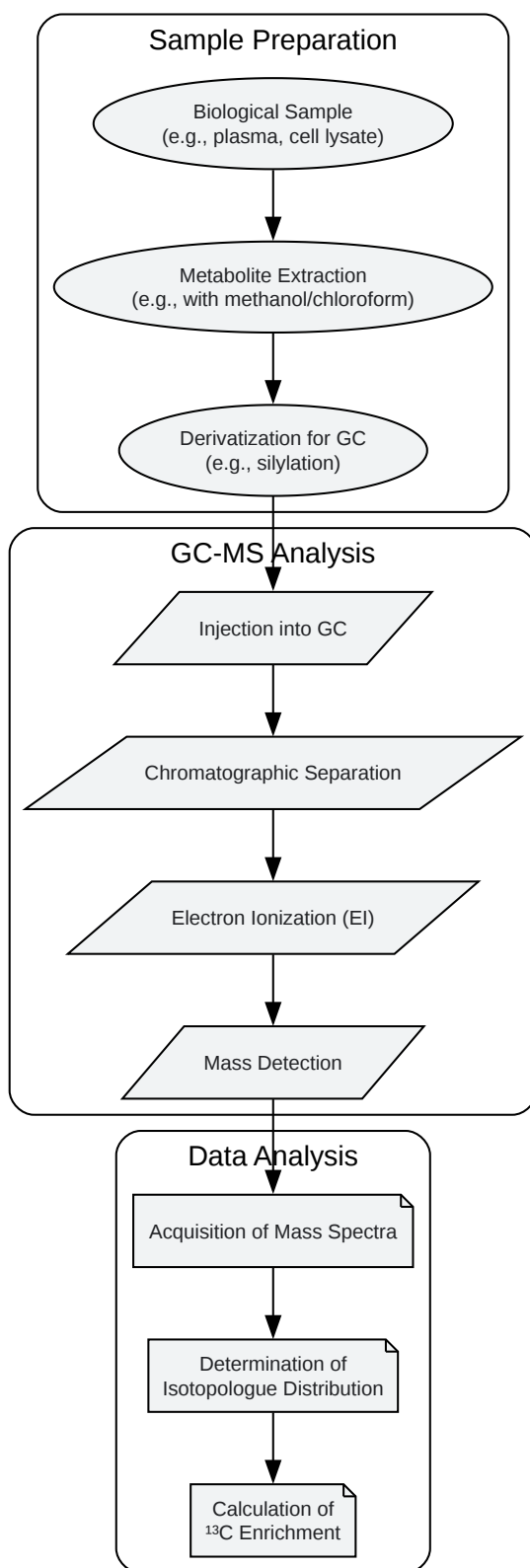
As illustrated, the ^{13}C labels are incorporated into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), which are key intermediates that can enter glycolysis or gluconeogenesis.[6][7] This allows researchers to track the contribution of fructose to glucose production, lactate formation, and triglyceride synthesis.[4]

Experimental Protocols

The following sections provide representative experimental protocols for the analysis of **D-Fructose-1,2,3- ^{13}C 3** and its metabolites. These are generalized methods and may require optimization for specific experimental setups.

Analysis of ^{13}C Enrichment by Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic enrichment of metabolites derived from **D-Fructose-1,2,3- ^{13}C 3** in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).



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